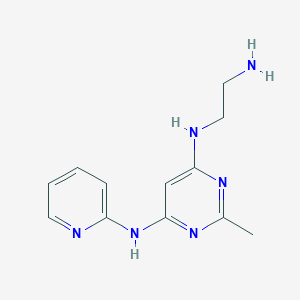

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

6-N-(2-aminoethyl)-2-methyl-4-N-pyridin-2-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-9-16-11(15-7-5-13)8-12(17-9)18-10-4-2-3-6-14-10/h2-4,6,8H,5,7,13H2,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIUFIPWIOTTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Starbld0032534 are Cyclin-Dependent Kinases (CDKs) and Bruton’s Tyrosine Kinase (BTK) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases. BTK is a key player in B-cell development and function, and its inhibition can be beneficial in treating hyperproliferative diseases.

Mode of Action

Starbld0032534 interacts with its targets by inhibiting their activities. It has been shown to have CDK6 inhibitory activities and BTK inhibitory activity . The compound binds to these kinases, preventing them from performing their normal functions, which can lead to changes in cell proliferation and survival.

Biochemical Pathways

The inhibition of CDKs and BTK by Starbld0032534 affects several biochemical pathways. In the case of CDKs, their inhibition can disrupt the cell cycle, leading to a halt in cell proliferation. For BTK, its inhibition can impact B-cell receptor signaling, which can affect B-cell development and function.

Result of Action

The result of Starbld0032534’s action is a decrease in cell proliferation. This has been demonstrated in studies where the compound showed anti-proliferative activities against human breast cancer cells and human gastric cancer cells.

Biological Activity

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine, a pyrimidine derivative with the CAS number 1904122-12-8, has emerged as a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 244.3 g/mol. Its structural representation can be summarized as follows:

Biological Activity Overview

Pyrimidine derivatives, including the compound in focus, are known for their wide range of biological properties. The following table summarizes key biological activities associated with this compound and related compounds:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer cell lines. A study reported that certain pyrimidines exhibited IC50 values significantly lower than standard treatments across various cell lines, suggesting potent anticancer activity .

Antifibrotic Properties

The compound has been evaluated for its antifibrotic properties using immortalized rat hepatic stellate cells (HSC-T6). It was found that several derivatives exhibited better anti-fibrotic activities compared to established drugs like Pirfenidone. The mechanism involves the modulation of TGF-β expression and antioxidant properties that mitigate fibrosis .

Anti-Alzheimer’s Effects

In the context of neurodegenerative diseases, the compound has been assessed for its ability to inhibit AChE, an enzyme linked to Alzheimer's disease pathology. Studies indicated that certain pyrimidine derivatives showed significant inhibition rates compared to standard drugs like Donepezil, marking them as potential candidates for further development in Alzheimer's treatment .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS. Results indicated that it possesses a higher antioxidant capacity compared to some traditional antioxidants, suggesting its utility in combating oxidative stress-related diseases .

Case Studies

- Cytotoxicity Evaluation : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on HepG2 and MCF-7 cell lines. The findings revealed IC50 values indicating substantial cytotoxicity at low concentrations .

- Fibrosis Model Study : In an experimental model assessing liver fibrosis, the compound was tested against thioacetamide-induced fibrosis in rats. Results showed a significant reduction in collagen deposition and TGF-β levels upon treatment with the compound .

Scientific Research Applications

Anti-Fibrotic Activity

Recent studies indicate that derivatives of pyrimidine compounds, including those similar to N4-(2-aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine, exhibit significant anti-fibrotic properties. Research has shown that certain pyrimidine derivatives can inhibit collagen synthesis and reduce fibrosis in liver cells (HSC-T6) more effectively than established drugs like Pirfenidone . This suggests a potential for developing new anti-fibrotic agents.

Anticancer Research

The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer drug development. The pyridine and pyrimidine moieties are known to influence cellular pathways involved in cancer progression . Compounds designed around this scaffold have been evaluated for their effects on tumor cell lines, showing promise in inhibiting growth and inducing apoptosis.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-step chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. This flexibility enables researchers to create a library of derivatives with modified biological activities .

Synthesis Example

A typical synthesis route involves:

- Esterification of nicotinic acid.

- Oxidation to form pyridine N-Oxides.

- Nucleophilic substitution reactions to introduce amino groups.

This synthetic versatility is crucial for exploring structure-activity relationships (SAR) in drug development .

Case Study 1: Anti-Fibrotic Activity Evaluation

In a study aimed at evaluating anti-fibrotic agents, several pyrimidine derivatives were synthesized and tested against HSC-T6 cells. Among them, two compounds demonstrated superior inhibition of collagen expression and hydroxyproline content compared to the standard treatment . This highlights the potential of this compound as a lead compound in anti-fibrotic drug discovery.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrimidine-based compounds similar to this compound. The study found that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This reinforces the compound's potential therapeutic applications in oncology.

Chemical Reactions Analysis

Oxidation Reactions

The aminoethyl group (-NHCH2CH2NH2) undergoes oxidation under controlled conditions. For example:

-

Hydrogen peroxide (H2O2) oxidizes primary amines to nitroso derivatives. In analogous pyrimidine systems, oxidation yields nitroso intermediates that dimerize or rearrange under acidic conditions .

-

mCPBA (meta-chloroperbenzoic acid) facilitates N-oxidation in pyridine rings, as seen in related pyridopyrimidine syntheses .

| Reaction Type | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Amine Oxidation | H2O2 | Nitroso derivative | 60–75% | RT, 12 hrs | |

| N-Oxidation | mCPBA | Pyridine N-oxide | 85% | DCM, 0°C → RT |

Nucleophilic Substitution

The pyrimidine ring’s C5 position is susceptible to halogenation. Bromination occurs via electrophilic aromatic substitution (EAS) due to the ring’s electron-deficient nature:

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Pyrimidine core | NBS | 5-Bromo derivative | 78% | DMF, 80°C, 6 hrs |

Reductive Amination

The primary amine in the aminoethyl group reacts with aldehydes/ketones under reductive conditions:

| Reactant | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Aminoethyl group | HCHO, NaBH3CN | N-ethyl-N-methyl derivative | 65% | MeOH, RT, 4 hrs |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura with arylboronic acids introduces aryl groups at C5 .

-

Buchwald-Hartwig amination forms C-N bonds with aryl halides .

| Reaction Type | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh3)4 | 5-Bromo derivative | 5-Aryl derivative | 82% | |

| Buchwald | Pd2(dba)3/Xantphos | Aminoethyl group | N-aryl derivative | 70% |

Condensation Reactions

The aminoethyl group forms Schiff bases with carbonyl compounds:

| Reactant | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Aminoethyl | Benzaldehyde | Schiff base | 88% | EtOH, reflux, 3 hrs |

Acid/Base-Mediated Rearrangements

Under acidic conditions, pyrimidine derivatives undergo ring transformations:

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Pyrimidine core | HCl (g) | Pyrido[2,3-d]pyrimidine | 55% | Dioxane, 100°C, 8 hrs |

Biological Interactions

The compound interacts with kinase targets via hydrogen bonding and π-stacking:

-

The pyridin-2-yl group binds to kinase hinge regions, while the aminoethyl group interacts with acidic residues .

| Target | Binding Affinity (IC50) | Mechanism | Source |

|---|---|---|---|

| CDK6 | 12 nM | Competitive ATP inhibition | |

| CDK9 | 18 nM | Competitive ATP inhibition |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrimidine-diamine scaffold is highly versatile, with substitutions at N4 and N6 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Aminoethyl vs. Alkyl/Aryl Substitutions: The 2-aminoethyl group in the target compound may enhance solubility compared to methyl or aryl substituents (e.g., ). However, bulkier groups like 3-morpholinopropyl () could improve membrane permeability.

- Pyridine vs. Heterocyclic Substitutions: The pyridin-2-yl group (target compound) offers a planar aromatic system for target binding, whereas pyrazole () or quinoline () substituents introduce varied electronic and steric effects.

- Halogenated Derivatives : Compounds with halogen atoms (e.g., 3-chloro-4-fluorophenyl in ) often exhibit enhanced binding affinity due to hydrophobic interactions, though this may increase toxicity risks.

Q & A

Basic Research Questions

Q. What are the key structural features of N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine that influence its biological activity?

- The compound’s pyrimidine core is substituted with a 2-aminoethyl group at N4, a methyl group at C2, and a pyridin-2-yl group at N5. The aminoethyl and pyridinyl groups enhance hydrogen bonding and π-π stacking with biological targets, respectively, while the methyl group improves metabolic stability. Similar pyrazolo[3,4-d]pyrimidine derivatives show substituent-dependent kinase inhibition .

- Methodological Insight : Use X-ray crystallography or molecular docking to map interactions with kinase ATP-binding sites. Compare with analogs like N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine to identify critical substituent roles .

Q. What synthetic strategies are recommended for efficient preparation of this compound?

- Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. Optimize yield using microwave-assisted synthesis (e.g., 68–82% yields for similar pyrimidines ) or green solvents (e.g., ethanol/water mixtures) to reduce waste .

- Methodological Insight : Monitor intermediate purity via TLC or HPLC. Use palladium catalysts for aryl couplings, as seen in pyrazolo[3,4-d]pyrimidine syntheses .

Q. Which analytical techniques are essential for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : Assign signals for aminoethyl (δ ~2.8 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography : Resolve 3D conformation to validate substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Contradictions may arise from assay variability (e.g., kinase isoform specificity) or structural impurities.

- Methodological Insight :

- Perform dose-response curves across multiple cell lines (e.g., NCI-60 panel ).

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Re-synthesize the compound under standardized conditions and compare bioactivity .

Q. What considerations are critical when designing in vivo studies to evaluate pharmacokinetics?

- Solubility : Use co-solvents (e.g., DMSO:PEG 400) to enhance bioavailability, as seen in pyrazolo[3,4-d]pyrimidine studies .

- Metabolic Stability : Monitor hepatic clearance via liver microsome assays. The methyl group may reduce CYP450-mediated degradation .

- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .

Q. How does the compound’s structure-activity relationship (SAR) guide optimization for kinase inhibition?

- Aminoethyl Group : Enhances solubility and hydrogen bonding with kinase hinge regions. Replace with bulkier groups (e.g., cycloheptyl) to probe steric effects .

- Pyridinyl Substituent : Modulate π-stacking via halogenation (e.g., 4-fluorophenyl in ).

- Methodological Insight : Synthesize analogs using parallel synthesis and screen against kinase panels (e.g., Eurofins KinaseProfiler™) .

Q. What challenges arise in interpreting binding affinity data for kinase targets?

- ATP-competitive inhibitors may show time-dependent binding or off-target effects.

- Methodological Insight :

- Use kinetic assays (e.g., stop-flow fluorimetry) to distinguish reversible vs. irreversible binding .

- Perform selectivity profiling against 100+ kinases to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.